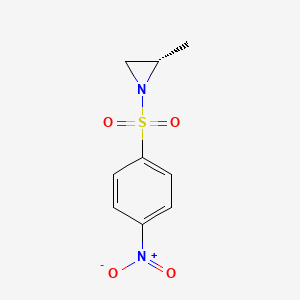(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine
CAS No.: 374783-78-5
Cat. No.: VC4944561
Molecular Formula: C9H10N2O4S
Molecular Weight: 242.25
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 374783-78-5 |
|---|---|
| Molecular Formula | C9H10N2O4S |
| Molecular Weight | 242.25 |
| IUPAC Name | (2S)-2-methyl-1-(4-nitrophenyl)sulfonylaziridine |
| Standard InChI | InChI=1S/C9H10N2O4S/c1-7-6-10(7)16(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,7H,6H2,1H3/t7-,10?/m0/s1 |
| Standard InChI Key | IPKIIZQGCWXJFM-BYDSUWOYSA-N |
| SMILES | CC1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a strained aziridine ring (a three-membered heterocycle with two carbon atoms and one nitrogen atom) substituted at the nitrogen by a 4-nitrobenzenesulfonyl group and at the C2 position by a methyl group. The (S)-configuration at the stereogenic center (C2) is critical for its chiral induction capabilities in synthetic applications . The nitro group on the sulfonyl moiety enhances electrophilicity, facilitating nucleophilic ring-opening reactions .
Key structural parameters include:
-
Bond angles: The aziridine ring exhibits bond angles of approximately 60°, contributing to its high ring strain () .
-
Electron-withdrawing effects: The nosyl group () withdraws electron density via resonance, rendering the nitrogen less basic and stabilizing the sulfonamide anion during anionic polymerization .
Spectroscopic Identification
-
NMR: Characteristic signals include a multiplet at 2.86–2.78 ppm for the aziridine protons and doublets at 2.61 and 2.02 ppm for the methyl group, with splitting patterns confirming the (S)-configuration .
-
IR spectroscopy: Strong absorptions at 1340 cm ( asymmetric stretch) and 1520 cm ( symmetric stretch) confirm the nosyl group .
Synthetic Methodologies
Preparation from L-Alaninol
A common route involves L-alaninol as the chiral precursor :
-
N-sulfonylation: Treatment of L-alaninol with 4-nitrobenzenesulfonyl chloride in dichloromethane and pyridine (20°C, 5 hours) yields the corresponding sulfonamide.
-
Cyclization: Mesylation of the primary alcohol with methanesulfonyl chloride (), followed by base-mediated intramolecular nucleophilic substitution, forms the aziridine ring .
This method achieves yields >70% and enantiomeric excesses ≥98% .
Alternative Routes
-
Epoxide aminolysis: Reaction of epoxides with nosyl-protected amines under basic conditions, though this approach is less stereoselective .
-
Enantioselective catalysis: Recent advances employ chiral catalysts for kinetic resolution of racemic aziridines, but scalability remains a challenge .
Reactivity and Applications in Organic Synthesis
Ring-Opening Reactions
The electron-deficient aziridine undergoes regioselective nucleophilic attack at the less substituted carbon:
Common nucleophiles:
-
Amines: Yield β-amino sulfonamides, precursors to peptidomimetics .
-
Thiols: Produce thioethers for cysteine protease inhibitors .
-
Grignard reagents: Form carbon-carbon bonds with retention of configuration at C2 .
Anionic Polymerization
The nosyl group stabilizes the growing polymer chain during anionic ring-opening polymerization (AROP) :
-
Mechanism: Initiation by alkyl lithium reagents generates a sulfonamide anion, which propagates via sequential aziridine ring openings.
-
Polymer properties: Poly(aziridine)s with molecular weights () of 3,600–19,200 g/mol and polydispersity indices () <1.2 have been reported .
Recent Advances and Future Directions
Deprotection Strategies
Samarium iodide () and magnesium in methanol efficiently remove the nosyl group without racemization :
Yields exceed 85%, preserving >98% ee .
Catalytic Asymmetric Synthesis
Emerging methods utilize chiral phosphine catalysts to enantioselectively synthesize analogous aziridines, potentially reducing reliance on chiral pool starting materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume